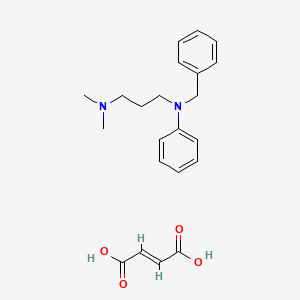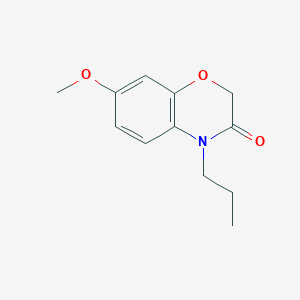
7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound, in particular, is characterized by its unique chemical structure, which includes a methoxy group, a propyl chain, and a benzoxazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Formation of the Benzoxazine Core: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxazine ring using reagents like dimethyl sulfate or methyl iodide.
Addition of the Propyl Chain: The propyl chain can be added through alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzoxazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoxazinone derivative with a hydroxyl or carbonyl group, while substitution could introduce various functional groups into the benzoxazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy group, which might affect its reactivity and applications.
7-Methoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the propyl chain, potentially altering its chemical properties and uses.
7-Methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one: Contains a methyl group instead of a propyl group, which could influence its behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
101908-42-3 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
7-methoxy-4-propyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H15NO3/c1-3-6-13-10-5-4-9(15-2)7-11(10)16-8-12(13)14/h4-5,7H,3,6,8H2,1-2H3 |
InChI-Schlüssel |
MOGUWLWSQIAOSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)COC2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


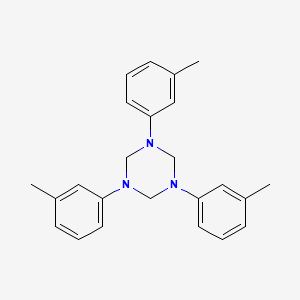
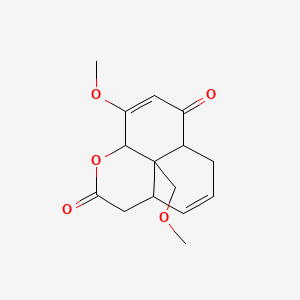

![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
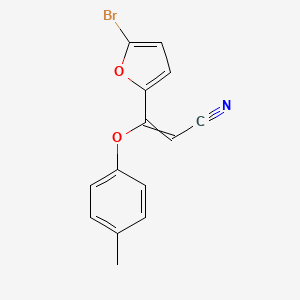

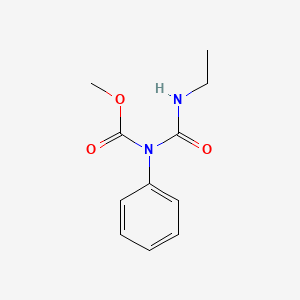
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
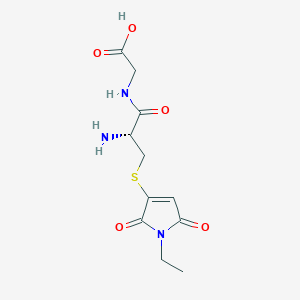
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
